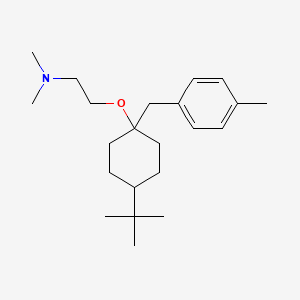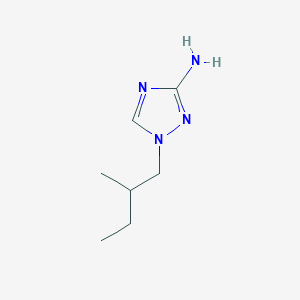![molecular formula C7H13N3S B13172852 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-4-amine is a sulfur-containing pyrazole derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both sulfur and nitrogen atoms in its structure allows for unique chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with 2-bromoethyl ethyl sulfide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the bromoethyl ethyl sulfide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can modulate the activity of enzymes or receptors. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
- 1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-4-amine
- 1-[2-(Propylsulfanyl)ethyl]-1H-pyrazol-4-amine
- 1-[2-(Butylsulfanyl)ethyl]-1H-pyrazol-4-amine
Uniqueness
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-4-amine is unique due to the specific length and nature of its ethylsulfanyl group. This structural feature can influence its reactivity, solubility, and biological activity compared to other similar compounds. The presence of the ethylsulfanyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C7H13N3S |
|---|---|
分子量 |
171.27 g/mol |
IUPAC 名称 |
1-(2-ethylsulfanylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3S/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 |
InChI 键 |
LSLYICLCSWKOBV-UHFFFAOYSA-N |
规范 SMILES |
CCSCCN1C=C(C=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
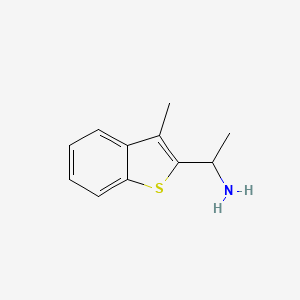


![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
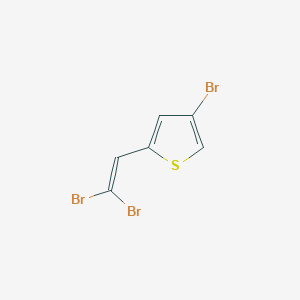
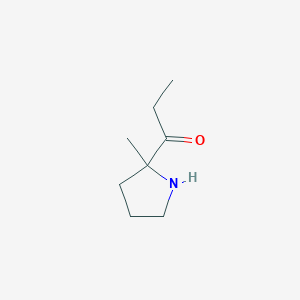
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
